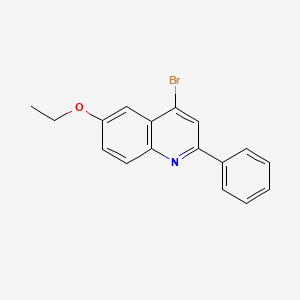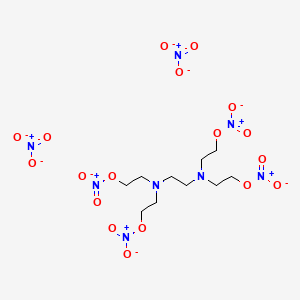
N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is a chemical compound with the molecular formula C10H22N8O18 It is known for its unique structure, which includes multiple nitrooxy groups attached to an ethylenediamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate typically involves the reaction of ethylenediamine with 2-chloroethyl nitrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, may be employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitrooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate involves its interaction with molecular targets through its nitrooxy groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar structure but with hydroxy groups instead of nitrooxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups, used in different applications such as catalysts and complexing agents.
Uniqueness
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is unique due to its multiple nitrooxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in advanced material production highlight its versatility compared to similar compounds.
Eigenschaften
CAS-Nummer |
49776-32-1 |
|---|---|
Molekularformel |
C10H20N8O18-2 |
Molekulargewicht |
540.31 g/mol |
IUPAC-Name |
2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate;dinitrate |
InChI |
InChI=1S/C10H20N6O12.2NO3/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24;2*2-1(3)4/h1-10H2;;/q;2*-1 |
InChI-Schlüssel |
YVWDMZIERGENLP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)

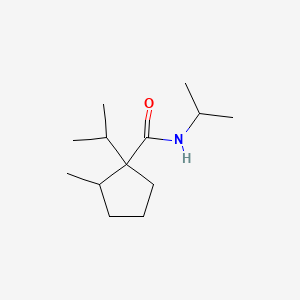

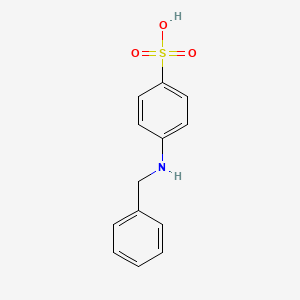
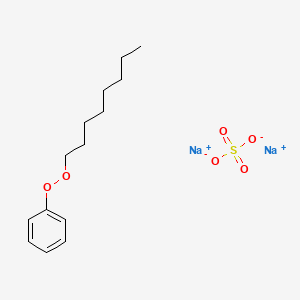
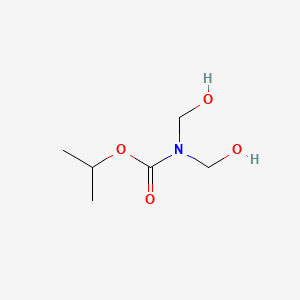
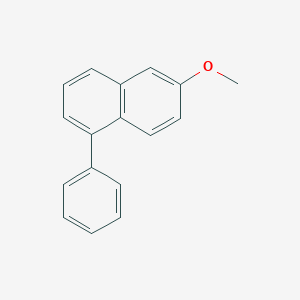

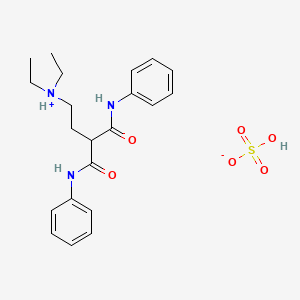
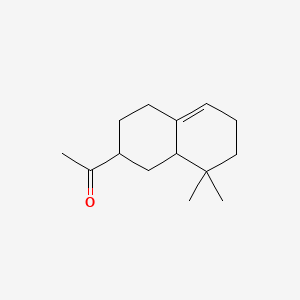

![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
